4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside
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Overview
Description
4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside is a chromogenic substrate used extensively in enzymatic assays. This compound is specifically designed for studying glycosidases and other enzymes involved in carbohydrate metabolism. It is known for its high-quality performance and reliability in research applications .
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside , also known as p-Nitrophenyl-beta-D-melibiose , are enzymes involved in carbohydrate metabolism, specifically glycosidases .
Mode of Action
This compound is a chromogenic pNP enzyme substrate. It interacts with its target enzymes by serving as a substrate. When the enzymes act on this substrate, it leads to a color change, which can be measured to determine the activity of the enzymes .
Biochemical Pathways
The compound is involved in the biochemical pathways of carbohydrate metabolism. It is specifically designed for studying glycosidases, which are enzymes that break down glycosidic bonds in carbohydrates .
Pharmacokinetics
As a substrate for enzymes, it is expected to be metabolized and broken down into its constituent parts during the enzymatic reaction .
Result of Action
The action of the compound results in a color change, which is used to measure the activity of the target enzymes. This allows researchers to study the function and activity of glycosidases and other enzymes involved in carbohydrate metabolism .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside plays a crucial role in biochemical reactions as a substrate for glycosidases. When hydrolyzed by these enzymes, it releases 4-nitrophenol, which can be quantitatively measured due to its distinct absorbance properties. This compound interacts with various glycosidases, including alpha-glucosidase and beta-glucosidase, facilitating the study of enzyme kinetics and inhibition .
Cellular Effects
The effects of this compound on cells are primarily observed in its role as a substrate in enzymatic assays. It influences cell function by providing a means to measure enzyme activity, which is critical in understanding cell signaling pathways, gene expression, and cellular metabolism. The hydrolysis of this compound by glycosidases can indicate the presence and activity levels of these enzymes in various cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with glycosidases. The compound binds to the active site of these enzymes, where it undergoes hydrolysis to release 4-nitrophenol and glucose. This reaction can be monitored spectrophotometrically, providing insights into enzyme activity, inhibition, and substrate specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. Over time, the compound may degrade, affecting the accuracy of enzymatic assays. Long-term studies have shown that the compound remains stable under controlled conditions, but its degradation can impact the reliability of results in extended experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At optimal doses, the compound effectively serves as a substrate for glycosidase activity assays. At high doses, it may exhibit toxic effects or interfere with other metabolic processes. Threshold effects have been observed, indicating the importance of precise dosing in experimental setups .
Metabolic Pathways
This compound is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as alpha-glucosidase and beta-glucosidase, which catalyze its hydrolysis. This interaction affects metabolic flux and the levels of metabolites like glucose and 4-nitrophenol, providing insights into enzyme function and regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its function as an enzymatic substrate. The compound’s distribution can affect the accuracy of enzymatic assays and the interpretation of results .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with glycosidases. The localization of the compound affects its activity and function, influencing the outcomes of biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glucopyranosyl donor. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include glycosyl donors, catalysts, and solvents that facilitate the glycosylation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by glycosidases, leading to the release of 4-nitrophenol and glucose.
Oxidation: Under specific conditions, the nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Common Reagents and Conditions
Hydrolysis: Enzymes such as glycosidases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4-nitrophenol and glucose.
Oxidation: Various oxidized derivatives of 4-nitrophenyl.
Reduction: 4-aminophenyl derivatives.
Scientific Research Applications
4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside is widely used in scientific research, including:
Chemistry: Studying enzyme kinetics and mechanisms of glycosidases.
Biology: Investigating carbohydrate metabolism and enzyme activity in biological systems.
Medicine: Developing diagnostic assays for detecting enzyme deficiencies or abnormalities.
Industry: Quality control in the production of enzyme-based products.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl β-D-glucopyranoside: Another chromogenic substrate used for studying β-glucosidases.
4-Nitrophenyl α-D-glucopyranoside: Used for studying α-glucosidases.
4-Nitrophenyl β-D-galactopyranoside: Used for studying β-galactosidases.
Uniqueness
4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside is unique due to its dual glucopyranosyl moieties, making it a valuable tool for studying complex carbohydrate metabolism and enzyme interactions .
Properties
CAS No. |
335193-88-9 |
---|---|
Molecular Formula |
C18H25NO13 |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-/m1/s1 |
InChI Key |
ISCYUJSLZREARS-VHQOPQIKSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Synonyms |
4-Nitrophenyl 6-O-α-D-Galactopyranosyl-β-D-glucopyranoside |
Origin of Product |
United States |
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